molecular formula C20H16ClN3O3 B5125901 4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide

4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide

Cat. No. B5125901
M. Wt: 381.8 g/mol
InChI Key: YIIAHYJRUAIJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide, also known as BNIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of various cancer cell lines. It has also been studied for its potential use as a fluorescent probe for imaging biological systems, as it exhibits fluorescence properties in the presence of certain enzymes.

Mechanism of Action

The mechanism of action of 4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide has been shown to have cytotoxic effects on cancer cells, but it does not appear to have significant toxic effects on normal cells. It has also been shown to exhibit fluorescent properties in the presence of certain enzymes, which could make it useful for imaging biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide in lab experiments is its potential applications in cancer research. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in experiments.

Future Directions

Future research on 4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide could focus on further elucidating its mechanism of action, as well as exploring its potential applications in other areas of research, such as imaging biological systems. Additionally, research could focus on optimizing its synthesis method to improve yield and purity.

Synthesis Methods

4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide can be synthesized through a multi-step process that involves the reaction of 3-chloroaniline with benzylamine to produce N-benzyl-3-chloroaniline. This intermediate is then reacted with 3-nitrobenzoyl chloride to produce 4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide. The purity and yield of 4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide can be improved through recrystallization and column chromatography.

properties

IUPAC Name

4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c21-16-7-4-8-17(12-16)23-20(25)15-9-10-18(19(11-15)24(26)27)22-13-14-5-2-1-3-6-14/h1-12,22H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIAHYJRUAIJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide

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